

Spectroscopic Profile of 1,6-Naphthyridin-2(1H)-One: A Technical Guide

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Compound of Interest

Compound Name: 1,6-Naphthyridin-2(1H)-One

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of the core heterocyclic scaffold, **1,6-Naphthyridin-2(1H)-One**. This compound is a key pharmacophore in a variety of biologically active molecules. A thorough understanding of its spectroscopic characteristics is essential for its identification, characterization, and the development of new chemical entities.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **1,6-Naphthyridin-2(1H)-One**. It is important to note that while extensive research has been conducted on substituted **1,6-naphthyridin-2(1H)-ones**, a single, comprehensive source detailing all spectroscopic data for the unsubstituted parent compound is not readily available. The data presented here is a compilation from various sources and includes data from closely related analogs to provide a robust reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **1,6-Naphthyridin-2(1H)-One**. The expected chemical shifts are influenced by the electron-withdrawing nitrogen atoms and the pyridone ring.

Table 1: ^1H NMR Spectroscopic Data of **1,6-Naphthyridin-2(1H)-One**

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	~6.5 - 6.7	d	~9.5
H-4	~7.6 - 7.8	d	~9.5
H-5	~7.4 - 7.6	dd	~8.5, 4.5
H-7	~8.5 - 8.7	dd	~4.5, 1.5
H-8	~9.0 - 9.2	dd	~8.5, 1.5
N1-H	~12.0 - 12.5	br s	-

Note: Data is estimated based on spectral data of substituted **1,6-naphthyridin-2(1H)-ones** and related heterocyclic systems. Solvent: DMSO-d₆.

Table 2: ¹³C NMR Spectroscopic Data of **1,6-Naphthyridin-2(1H)-One**

Carbon	Chemical Shift (δ , ppm)
C-2	~162 - 164
C-3	~120 - 122
C-4	~140 - 142
C-4a	~118 - 120
C-5	~125 - 127
C-7	~150 - 152
C-8	~148 - 150
C-8a	~145 - 147

Note: Data is estimated based on spectral data of substituted **1,6-naphthyridin-2(1H)-ones** and related heterocyclic systems. Solvent: DMSO-d₆.

Infrared (IR) Spectroscopy

The IR spectrum of **1,6-Naphthyridin-2(1H)-One** is characterized by absorptions corresponding to the N-H and C=O stretching vibrations of the pyridone ring, as well as aromatic C-H and C=C/C=N stretching vibrations.

Table 3: Key IR Absorption Bands for **1,6-Naphthyridin-2(1H)-One**

Wavenumber (cm ⁻¹)	Vibration
3200 - 2800	N-H stretch (broad, H-bonded)
1660 - 1680	C=O stretch (amide I)
1610 - 1630	C=C/C=N stretch
1500 - 1580	Aromatic ring stretches
800 - 850	C-H out-of-plane bending

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of **1,6-Naphthyridin-2(1H)-One** in a polar solvent like methanol is expected to show absorption bands corresponding to $\pi \rightarrow \pi^*$ transitions within the aromatic system.

Table 4: UV-Vis Absorption Data for **1,6-Naphthyridin-2(1H)-One**

λ_{max} (nm)	Molar Absorptivity (ϵ , L·mol ⁻¹ ·cm ⁻¹)	Solvent
~220 - 230	Not readily available	Methanol
~280 - 290	Not readily available	Methanol
~330 - 340	Not readily available	Methanol

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Mass Spectrometry Data for **1,6-Naphthyridin-2(1H)-One**

Technique	[M+H] ⁺ (m/z)	Key Fragmentation Peaks (m/z)
ESI-MS	147.055	119 ([M+H - CO] ⁺)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **1,6-Naphthyridin-2(1H)-One** is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
- Instrumentation: A 400 MHz or higher field NMR spectrometer is used.
- ¹H NMR Acquisition:
 - Pulse sequence: Standard zg30.
 - Number of scans: 16-64.
 - Spectral width: -2 to 14 ppm.
 - Acquisition time: ~3-4 seconds.
 - Relaxation delay: 1-2 seconds.
- ¹³C NMR Acquisition:
 - Pulse sequence: Standard zgpg30 with proton decoupling.
 - Number of scans: 1024-4096.
 - Spectral width: 0 to 180 ppm.

- Acquisition time: ~1-2 seconds.
- Relaxation delay: 2 seconds.

Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Spectral range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of scans: 16-32.
 - A background spectrum of the empty sample compartment or the KBr pellet is recorded and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: A stock solution of **1,6-Naphthyridin-2(1H)-One** is prepared in a UV-grade solvent such as methanol or ethanol. The stock solution is then diluted to a concentration that gives an absorbance reading between 0.1 and 1.0.
- Instrumentation: A dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
 - Wavelength range: 200-800 nm.
 - A baseline is recorded using a cuvette containing the pure solvent.
 - The sample is then scanned to obtain the absorption spectrum.

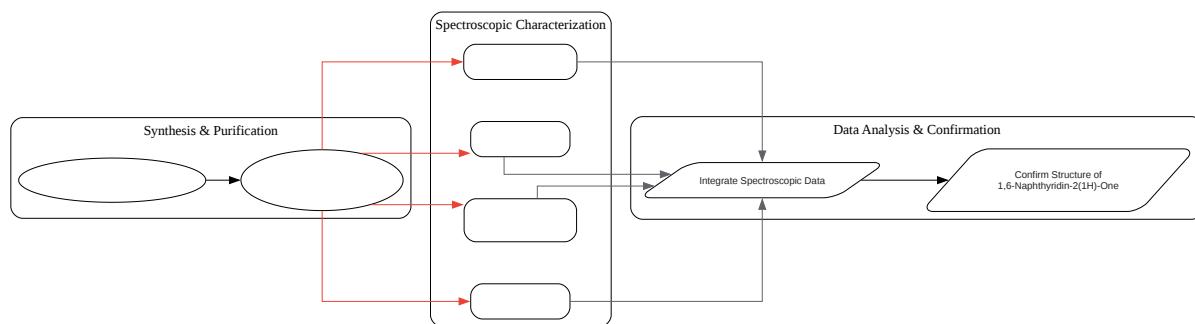
Mass Spectrometry (MS)

- Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL. The solution may be infused directly or introduced via liquid chromatography.
- Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.
- Data Acquisition:
 - Ionization mode: Positive ion mode is typically used to observe the protonated molecule $[M+H]^+$.
 - Mass range: m/z 50-500.
 - High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Visualizations

Experimental Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like **1,6-Naphthyridin-2(1H)-One**.



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Caption: Workflow for the synthesis and spectroscopic characterization of **1,6-Naphthyridin-2(1H)-One**.

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